(2Z)-N-benzyl-2-cyano-2-[3-(4-fluorophenyl)-5-(2-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]ethanamide
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Overview
Description
(2Z)-N-benzyl-2-cyano-2-[3-(4-fluorophenyl)-5-(2-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]ethanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a thiazolidine ring, a fluorophenyl group, and a cyano group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-benzyl-2-cyano-2-[3-(4-fluorophenyl)-5-(2-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]ethanamide typically involves multi-step organic reactions. One common approach is the condensation of a thiazolidine derivative with a benzyl cyanide compound under controlled conditions. The reaction may require catalysts such as Lewis acids and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-benzyl-2-cyano-2-[3-(4-fluorophenyl)-5-(2-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]ethanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the cyano group or the thiazolidine ring.
Substitution: The benzyl and fluorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-N-benzyl-2-cyano-2-[3-(4-fluorophenyl)-5-(2-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]ethanamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound may be investigated for its potential therapeutic properties. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, the compound’s properties could be leveraged for the development of new materials with specific characteristics, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (2Z)-N-benzyl-2-cyano-2-[3-(4-fluorophenyl)-5-(2-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]ethanamide involves its interaction with molecular targets such as enzymes or receptors. The cyano and thiazolidine groups may play crucial roles in binding to these targets, leading to the modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-chloro-N-(4-chloro-2-methylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-ylidene)ethanamide
- Methyl (2Z)-3-[(4-fluorophenyl)sulfonyl]-2-propenoate
Uniqueness
Compared to similar compounds, (2Z)-N-benzyl-2-cyano-2-[3-(4-fluorophenyl)-5-(2-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]ethanamide stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. The presence of both a cyano group and a thiazolidine ring is particularly noteworthy, as it allows for diverse chemical transformations and interactions.
Properties
IUPAC Name |
(2Z)-N-benzyl-2-cyano-2-[3-(4-fluorophenyl)-5-[(2-methylphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22FN3O2S/c1-18-7-5-6-10-20(18)15-24-26(33)31(22-13-11-21(28)12-14-22)27(34-24)23(16-29)25(32)30-17-19-8-3-2-4-9-19/h2-14,24H,15,17H2,1H3,(H,30,32)/b27-23- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTFVZDZUDSQMB-VYIQYICTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC2C(=O)N(C(=C(C#N)C(=O)NCC3=CC=CC=C3)S2)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1CC2C(=O)N(/C(=C(\C#N)/C(=O)NCC3=CC=CC=C3)/S2)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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